molecular formula C18H21Cl2NO3S B7456712 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide

5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide

Cat. No. B7456712
M. Wt: 402.3 g/mol
InChI Key: RLGVEEKERWUJJS-UHFFFAOYSA-N
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Description

5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide, also known as DIDS, is a chemical compound that belongs to the class of sulfonamides. DIDS is widely used in scientific research due to its unique properties and mechanism of action.

Scientific Research Applications

5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide is widely used in scientific research as a tool to study the transport of ions and other molecules across cell membranes. Specifically, 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide is known to inhibit the activity of anion transporters, including chloride channels and bicarbonate transporters. This inhibition can be used to study the role of these transporters in various physiological processes, such as acid-base balance, neuronal signaling, and fluid secretion.

Mechanism of Action

5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide exerts its inhibitory effect on anion transporters by binding to a specific site on the transporter protein. This binding causes a conformational change in the protein, which prevents the transport of anions across the membrane. 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide is known to be a non-competitive inhibitor, meaning that it binds to a site on the protein that is distinct from the substrate binding site.
Biochemical and Physiological Effects
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effect on anion transporters, 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has been shown to modulate the activity of other ion channels, including calcium channels and potassium channels. 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has also been shown to affect the activity of enzymes involved in cellular metabolism, such as carbonic anhydrase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide in lab experiments is its specificity for anion transporters. This specificity allows researchers to selectively study the role of these transporters in various physiological processes. However, 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has some limitations, including its potential toxicity and non-specific effects on other ion channels and enzymes.

Future Directions

There are several future directions for research involving 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide. One area of interest is the development of more specific and potent inhibitors of anion transporters. Another area of interest is the use of 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide as a therapeutic agent for diseases involving abnormal ion transport, such as cystic fibrosis. Additionally, there is ongoing research into the role of anion transporters in various physiological processes, which may lead to new insights into the mechanisms underlying these processes.

Synthesis Methods

5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide can be synthesized through a multi-step process, starting from the reaction of 3,5-dichloroaniline with tert-butylamine to form 5-tert-butyl-N-(3,5-dichlorophenyl)aniline. This intermediate is then reacted with 2-ethoxybenzenesulfonyl chloride to produce 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide.

properties

IUPAC Name

5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO3S/c1-5-24-16-7-6-12(18(2,3)4)8-17(16)25(22,23)21-15-10-13(19)9-14(20)11-15/h6-11,21H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGVEEKERWUJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide

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